molecular formula C10H21NO2 B6352556 Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate CAS No. 40870-87-9

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate

Cat. No. B6352556
Key on ui cas rn: 40870-87-9
M. Wt: 187.28 g/mol
InChI Key: XUAMRMLBUSFSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07517873B2

Procedure details

A solution of 8.72 g (0.10 mole) of isoamylamine, 12.01 g (0.12 mole) of methyl methacrylate and 50 mL of methanol was heated at reflux under an argon atmosphere for 22 hours. After cooling the mixture was concentrated, then distilled under vacuum to give 14.31 g of (rac)-2-methyl-3-(3-methyl-butylamino)-propanoic acid methyl ester as colorless oil. b.p. 73-75 degrees, 2 mm Hg.
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9]>CO>[CH3:13][O:12][C:7](=[O:11])[CH:8]([CH3:10])[CH2:9][NH:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
8.72 g
Type
reactant
Smiles
C(CC(C)C)N
Name
Quantity
12.01 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 14.31 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.